![molecular formula C7H4F2 B12613868 3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene CAS No. 872691-75-3](/img/structure/B12613868.png)
3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene is a fluorinated derivative of bicyclo[4.1.0]hepta-1,3,5-triene. This compound is characterized by its unique bicyclic structure, which includes a cyclopropane ring fused to a benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene typically involves the fluorination of bicyclo[4.1.0]hepta-1,3,5-triene. . This process often requires cryogenic conditions to stabilize the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for 3,4-Difluorobicyclo[41The use of specialized fluorinating agents and reactors designed to handle highly reactive intermediates is crucial for efficient production .
化学反応の分析
Types of Reactions
3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated derivatives with different oxidation states.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include various fluorinated cycloheptatrienes and cycloheptadienes, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein binding.
作用機序
The mechanism of action of 3,4-Difluorobicyclo[410]hepta-1,3,5-triene involves its interaction with various molecular targetsThe compound can undergo heavy-atom tunneling, a process that limits its lifetime and observability under certain conditions . This tunneling effect is crucial for understanding its behavior in different chemical environments.
類似化合物との比較
Similar Compounds
Bicyclo[4.1.0]hepta-1,3,5-triene: The parent compound without fluorine substitution.
7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene: A similar compound with fluorine atoms at different positions.
2,3,4,5,7-Pentafluorobicyclo[4.2.0]octa-1,3,5-triene: A highly fluorinated derivative with a different bicyclic structure.
Uniqueness
3,4-Difluorobicyclo[4.1.0]hepta-1,3,5-triene is unique due to its specific fluorine substitution pattern, which significantly influences its chemical properties and reactivity. The compound’s ability to undergo heavy-atom tunneling and its stability under cryogenic conditions make it a valuable subject for research in various scientific fields .
特性
CAS番号 |
872691-75-3 |
|---|---|
分子式 |
C7H4F2 |
分子量 |
126.10 g/mol |
IUPAC名 |
3,4-difluorobicyclo[4.1.0]hepta-1,3,5-triene |
InChI |
InChI=1S/C7H4F2/c8-6-2-4-1-5(4)3-7(6)9/h2-3H,1H2 |
InChIキー |
GEAQLIWZLYZOFD-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC(=C(C=C21)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)
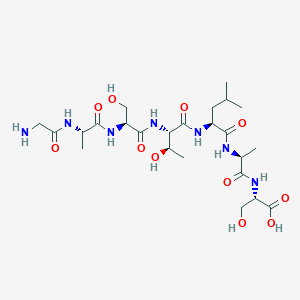
![4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12613802.png)

![3-Methyl-6-[3-(trimethylsilyl)propoxy]hex-1-YN-3-OL](/img/structure/B12613827.png)
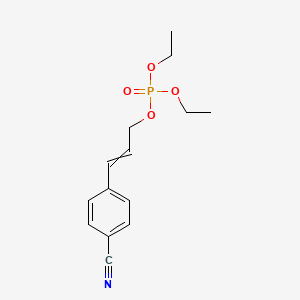
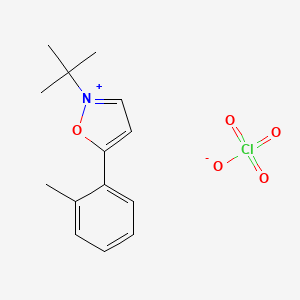
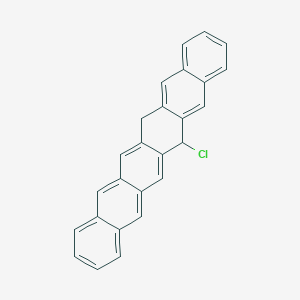
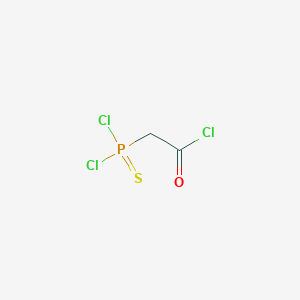
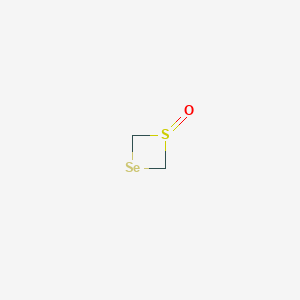

![N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B12613859.png)
![1H-Indole-2-carboxamide, 4,6-dichloro-N-[(trifluoromethyl)sulfonyl]-](/img/structure/B12613871.png)
![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)
